Cas no 2680520-71-0 (rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tetrahydrofuran (oxolane) substituent and a carboxylic acid functional group. Its stereochemically defined structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. The acetyl group enhances stability and modulates reactivity, while the carboxylic acid moiety allows for further derivatization. This compound’s rigid heterocyclic framework contributes to conformational control, making it useful in asymmetric synthesis and medicinal chemistry research. High purity and well-characterized stereochemistry ensure reproducibility in advanced applications.
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid structure
2680520-71-0 structure
Product name:rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
CAS No:2680520-71-0
MF:C11H17NO4
MW:227.2569835186
CID:5652389
PubChem ID:165909736

rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
    • 2680520-71-0
    • EN300-28274916
    • Inchi: 1S/C11H17NO4/c1-7(13)12-4-9(8-2-3-16-6-8)10(5-12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8?,9-,10+/m0/s1
    • InChI Key: SLGRXIOLFSAFGZ-CBMCFHRWSA-N
    • SMILES: O1CCC(C1)[C@@H]1CN(C(C)=O)C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 66.8Ų

rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28274916-5.0g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
5.0g
$2940.0 2025-03-19
Enamine
EN300-28274916-1.0g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
1.0g
$1014.0 2025-03-19
Enamine
EN300-28274916-2.5g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
2.5g
$1988.0 2025-03-19
Enamine
EN300-28274916-10.0g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
10.0g
$4360.0 2025-03-19
Enamine
EN300-28274916-5g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0
5g
$2940.0 2023-09-09
Enamine
EN300-28274916-10g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0
10g
$4360.0 2023-09-09
Enamine
EN300-28274916-0.5g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
0.5g
$974.0 2025-03-19
Enamine
EN300-28274916-0.1g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
0.1g
$892.0 2025-03-19
Enamine
EN300-28274916-0.25g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-28274916-0.05g
rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
2680520-71-0 95.0%
0.05g
$851.0 2025-03-19

Additional information on rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid

Introduction to Rac-(3R,4R)-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic Acid (CAS No. 2680520-71-0)

Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid, CAS No. 2680520-71-0) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules known for their intricate stereochemistry and potential biological activity, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its 3R,4R configuration and the presence of an acetyl group at the 1-position along with an oxolane ring at the 4-position, contribute to its distinct chemical properties and reactivity.

The synthesis of Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid) involves a series of well-designed chemical transformations that highlight the expertise in organic synthesis. The process typically begins with the preparation of the oxolane ring, which is a crucial component of the molecule. This is followed by the introduction of the pyrrolidine scaffold and the acetyl group, requiring precise control over reaction conditions to achieve the desired stereochemistry. The 3R,4R configuration is particularly challenging to achieve due to the presence of multiple stereocenters, necessitating advanced synthetic strategies such as chiral auxiliaries or asymmetric catalysis.

In recent years, there has been growing interest in exploring the biological potential of Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid). Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in various diseases. For instance, its structural motif is reminiscent of natural products known for their pharmacological properties, suggesting that it could serve as a lead compound for drug discovery. The oxolane ring and pyrrolidine scaffold are common structural elements found in bioactive molecules, and their combination in this compound may contribute to its unique biological profile.

The acetyl group at the 1-position of Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid) also plays a critical role in determining its chemical behavior. This functional group can participate in various chemical reactions, including acylation, esterification, and condensation reactions, which are essential for further derivatization and functionalization. The presence of this group makes the compound a versatile building block for synthesizing more complex molecules with tailored biological activities.

One of the most exciting aspects of Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid) is its potential application in medicinal chemistry. Researchers are exploring its use as a precursor for developing new therapeutic agents targeting neurological disorders, infectious diseases, and inflammatory conditions. The stereochemistry of this compound is particularly important because enantiomeric purity can significantly influence its pharmacological activity. Therefore, methods for achieving high enantiomeric excess during synthesis are crucial for its practical application.

The oxolane ring in Rac-(3R,4R-1-acetyl-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid) is another key feature that contributes to its biological relevance. Oxolane derivatives have been reported to exhibit various biological activities due to their ability to interact with biological targets in a specific manner. The three-dimensional structure of this ring can be fine-tuned to optimize binding affinity and selectivity against desired targets. This flexibility makes it an attractive scaffold for designing novel bioactive compounds.

In conclusion, Rac-(3R,4R-1-acetyl-4-(oxolan-3-yloxy)pyrrolidine carboxylic acid) (CAS No. 2680520 -71 -0) is a fascinating compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and structural features make it a valuable tool for synthesizing new bioactive molecules. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing various human health challenges.

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